Cas no 145576-28-9 (Ethyl 4-methylidenecyclohexane-1-carboxylate)

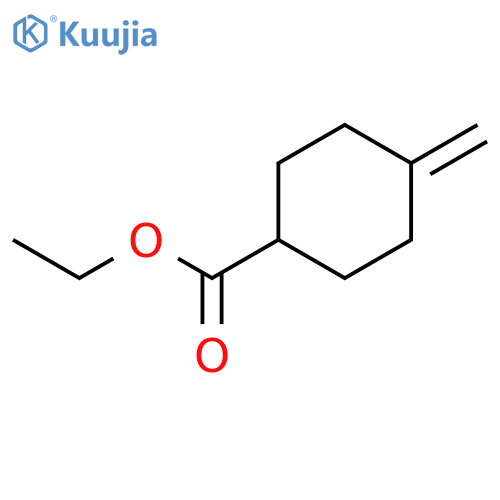

145576-28-9 structure

商品名:Ethyl 4-methylidenecyclohexane-1-carboxylate

CAS番号:145576-28-9

MF:C10H16O2

メガワット:168.232843399048

MDL:MFCD12498694

CID:1027413

PubChem ID:15151435

Ethyl 4-methylidenecyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-methylenecyclohexanecarboxylate

- 4-methylen-cyclohexanecarboxylic acid ethyl ester

- 4-methylene-cyclohexanecarboxylic acid ethyl ester

- Ethyl 4-methyleneyclohexanecarboxylate

- ethyl 4-methylenyl-1-cyclohexanecarboxylate

- ethyl 4-methylidenecyclohexanecarboxylate

- ethylmethylenecyclohexanecarboxylate

- ethyl 4-methylidenecyclohexane-1-carboxylate

- 4-methylenecyclohexanecarboxylic acid ethyl ester

- Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester

- DLVGFWIRQAUWDC-UHFFFAOYSA-N

- SBB088196

- 7198AA

- Ethyl 4-methylenecyclohexylcarboxylate

- RP10439

- Ethyl 4-methylidenecyclohexanecarbo

- DA-33851

- ED-0231

- 4-methylenecyclohexane carboxylic acid ethyl ester

- 145576-28-9

- Ethyl 4-methylenecyclohexane-1-carboxylate

- VFA57628

- AKOS005072460

- SY102641

- BCP31602

- CS-0151640

- Ethyl4-methylenecyclohexanecarboxylate

- J-521048

- MFCD12498694

- EN300-114095

- 4-Methylene Cyclohexanecarboxylic Acid Ethyl Ester

- SCHEMBL5364

- DTXSID50569137

- Ethyl 4-methylidenecyclohexane-1-carboxylate

-

- MDL: MFCD12498694

- インチ: 1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3

- InChIKey: DLVGFWIRQAUWDC-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1([H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 168.11500

- どういたいしつりょう: 168.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- ふってん: 47°/0.7mm

- PSA: 26.30000

- LogP: 2.29590

Ethyl 4-methylidenecyclohexane-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD201301)

- 危険レベル:IRRITANT

Ethyl 4-methylidenecyclohexane-1-carboxylate 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Ethyl 4-methylidenecyclohexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XJ221-1g |

Ethyl 4-methylenecyclohexanecarboxylate |

145576-28-9 | 98% | 1g |

¥1155.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222280-250mg |

Ethyl 4-methylenecyclohexanecarboxylate |

145576-28-9 | 97% | 250mg |

¥41 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1299163-10G |

ethyl 4-methylenecyclohexanecarboxylate |

145576-28-9 | 97% | 10g |

$150 | 2024-07-21 | |

| abcr | AB269632-1g |

Ethyl 4-methylenecyclohexane-1-carboxylate, 95%; . |

145576-28-9 | 95% | 1g |

€86.40 | 2024-04-19 | |

| Enamine | EN300-114095-1.0g |

ethyl 4-methylidenecyclohexane-1-carboxylate |

145576-28-9 | 95% | 1g |

$120.0 | 2023-06-09 | |

| Enamine | EN300-114095-5.0g |

ethyl 4-methylidenecyclohexane-1-carboxylate |

145576-28-9 | 95% | 5g |

$360.0 | 2023-06-09 | |

| Ambeed | A161969-100mg |

Ethyl 4-methylenecyclohexanecarboxylate |

145576-28-9 | 98% | 100mg |

$5.0 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1041152-5g |

Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester |

145576-28-9 | 98% | 5g |

$105 | 2024-06-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201301-1g |

Ethyl 4-methylenecyclohexanecarboxylate |

145576-28-9 | 98% | 1g |

¥1068.0 | 2022-03-01 | |

| TRC | E926485-1g |

Ethyl 4-methylidenecyclohexane-1-carboxylate |

145576-28-9 | 1g |

$138.00 | 2023-05-18 |

Ethyl 4-methylidenecyclohexane-1-carboxylate 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

145576-28-9 (Ethyl 4-methylidenecyclohexane-1-carboxylate) 関連製品

- 18908-20-8((2-Methyl-2-propenyl)succinic Anhydride)

- 96107-26-5(Ethyl 2-Propyl-4-pentenoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145576-28-9)Ethyl 4-methylidenecyclohexane-1-carboxylate

清らかである:99%

はかる:25g

価格 ($):259.0